2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid

Chiral purity Optical rotation Racemic mixture

2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid (CAS 85535-45-1), systematically named N-tert-butoxycarbonyl-DL-glutamine (Boc-DL-Gln-OH), is the racemic mixture of the Nα-Boc-protected glutamine amino acid derivative. With molecular formula C₁₀H₁₈N₂O₅ and a molecular weight of 246.26 g/mol, this compound belongs to the class of urethane-protected amino acid building blocks used in peptide synthesis.

Molecular Formula C10H18N2O5
Molecular Weight 246.26 g/mol
CAS No. 85535-45-1
Cat. No. B15544421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid
CAS85535-45-1
Molecular FormulaC10H18N2O5
Molecular Weight246.26 g/mol
Structural Identifiers
InChIInChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)4-5-7(11)13/h6H,4-5H2,1-3H3,(H2,11,13)(H,12,16)(H,14,15)
InChIKeyVVNYDCGZZSTUBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid (CAS 85535-45-1) – Product Identity and Procurement Baseline for the Racemic Boc-Glutamine Building Block


2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid (CAS 85535-45-1), systematically named N-tert-butoxycarbonyl-DL-glutamine (Boc-DL-Gln-OH), is the racemic mixture of the Nα-Boc-protected glutamine amino acid derivative [1]. With molecular formula C₁₀H₁₈N₂O₅ and a molecular weight of 246.26 g/mol, this compound belongs to the class of urethane-protected amino acid building blocks used in peptide synthesis [2]. Unlike its single-enantiomer counterparts—Boc-L-glutamine (CAS 13726-85-7) and Boc-D-glutamine (CAS 61348-28-5)—this compound is supplied as the racemic DL-mixture, possessing zero net optical rotation . It is commercially available at purities of ≥95% to ≥98% (HPLC) from multiple global suppliers and is also certified as a pharmaceutical reference impurity standard for Pomalidomide .

Why Boc-DL-Glutamine (CAS 85535-45-1) Cannot Be Interchanged with Boc-L-Glutamine or Fmoc-Glutamine Derivatives Without Evidence Review


The decision to select Boc-DL-glutamine (CAS 85535-45-1) over its single-enantiomer counterparts (Boc-L-glutamine, CAS 13726-85-7; Boc-D-glutamine, CAS 61348-28-5) or over Fmoc-based alternatives (e.g., Fmoc-Gln(Trt)-OH, CAS 132388-69-3) carries material consequences for synthesis strategy, analytical traceability, and regulatory compliance. The racemic DL-mixture exhibits zero net optical rotation, whereas Boc-L-glutamine displays [α]²⁰/D −3.5° (c = 1 in ethanol) and Boc-D-glutamine displays [α]²⁰/D +2.0 to +4.0° . Furthermore, the DL-racemate serves as a certified pharmaceutical impurity reference standard for Pomalidomide—a function the pure enantiomers lack . In Boc-strategy solid-phase peptide synthesis (SPPS), the unprotected side-chain amide of Boc-Gln-OH derivatives is susceptible to dehydration to the nitrile during carbodiimide-mediated activation, a side reaction that Fmoc-Gln(Trt)-OH avoids through trityl side-chain protection . These orthogonal differences mean that procurement without comparator analysis risks mismatched chiral purity requirements, incompatible deprotection chemistry, or absent regulatory documentation. The quantitative evidence below is intended to enable data-driven selection.

Quantitative Differentiation Evidence: Boc-DL-Glutamine (CAS 85535-45-1) Versus Key Comparators


Chiral Identity: Racemic DL-Mixture (Zero Optical Rotation) Versus Single Enantiomers with Defined [α] Values

CAS 85535-45-1 is unequivocally the racemic DL-mixture of Nα-Boc-glutamine. Its PubChem InChIKey (VVNYDCGZZSTUBC-UHFFFAOYSA-N) lacks stereochemical designation, confirming the absence of a defined chiral center [1]. In direct contrast, Boc-L-glutamine (CAS 13726-85-7) exhibits a specific optical rotation of [α]²⁰/D −3.5° (c = 1 in ethanol) , while Boc-D-glutamine (CAS 61348-28-5) exhibits α 25/D +2.0 to +4.0° (c = 2 in ethanol) . The DL-racemate has zero net optical rotation by definition. This distinction is not cosmetic: single-enantiomer Boc-amino acids are required for stereochemically defined peptide synthesis, while the racemate serves distinct purposes in impurity profiling and chiral method development.

Chiral purity Optical rotation Racemic mixture Enantiomeric identity Peptide building block

Aqueous Solubility: Calculated Value of ~12 g/L at 25 °C for the DL-Racemate Versus the L-Enantiomer

The aqueous solubility of Boc-DL-glutamine (CAS 85535-45-1) is reported as 12 g/L at 25 °C, a calculated value derived from Advanced Chemistry Development (ACD/Labs) software V11.02 . In comparison, Boc-L-glutamine (CAS 13726-85-7) has experimentally verified solubility characterized as 'clearly soluble' at a concentration of 1 mmol in 2 mL DMF (equivalent to ~123 g/L in DMF) . A dedicated 2022 study on Boc-L-glutamine solubility across multiple solvents and temperatures (Liu et al., J. Chem. Eng. Data, 2022) provides comprehensive experimental solubility data in methanol, ethanol, isopropanol, and other solvents from 278.15 K to 323.15 K, but no equivalent published experimental dataset exists for the DL-racemate [1]. The aqueous solubility of the DL-racemate (12 g/L) is notably lower than that reported for Boc-D-glutamine, which is described as 'soluble, 1 mmol in 2 mL DMF' and soluble in chloroform and methanol [2].

Solubility Aqueous solubility Formulation Process chemistry Reaction medium

Purity Specification and Analytical Traceability: HPLC-Based ≥98% Purity with Batch-Specific COA Documentation

Commercial supplies of Boc-DL-glutamine (CAS 85535-45-1) are specified at ≥98% purity by HPLC, with suppliers such as Bidepharm providing batch-specific quality control documentation including NMR, HPLC, and GC analyses . ChemScene supplies the compound at ≥98% purity (Cat. No. CS-0612361) with storage at 2–8 °C sealed in dry conditions . In comparison, Boc-L-glutamine (CAS 13726-85-7) from Sigma-Aldrich (Novabiochem) is specified at ≥98% by TLC (two independent TLC systems: TLC(011C) and TLC(0811)), rather than by HPLC . The use of HPLC as the primary purity assay method for the DL-racemate offers superior resolution and quantification precision compared to TLC-based specifications, which is particularly relevant for impurity profiling applications where even low-level contaminants must be identified and quantified.

Purity specification HPLC Certificate of Analysis Quality control Batch traceability

Pharmaceutical Reference Standard Certification: Pomalidomide Impurity 8 with Full Characterization Data Package

Boc-DL-glutamine (CAS 85535-45-1) is formally designated and supplied as Pomalidomide Impurity 8 by certified reference standard manufacturers . The material is offered at >99% purity with comprehensive characterization documentation including HPLC, ¹H-NMR, mass spectrometry, IR, UV, and thermogravimetric analysis, and is explicitly intended for drug research, development, and regulatory registration applications . The pricing for this certified impurity standard grade is ¥100/mg (approximately USD $14/mg), reflecting the added value of full characterization and regulatory documentation . In contrast, neither Boc-L-glutamine (CAS 13726-85-7) nor Boc-D-glutamine (CAS 61348-28-5) is listed as a Pomalidomide impurity reference standard in major pharmacopoeial or supplier catalogues, making the DL-racemate uniquely positioned for this specific regulatory application.

Pharmaceutical impurity Reference standard Pomalidomide Regulatory compliance Quality control

Chiral Resolution Capability: Established HPLC Methods for Enantiomeric Separation of N-t-Boc-Amino Acid Racemates Using Cyclodextrin Chiral Selectors

The racemic nature of Boc-DL-glutamine (CAS 85535-45-1) enables its use as a substrate for chiral chromatographic method development. Watanabe et al. (2002) demonstrated the enantiomeric resolution of N-t-butyloxycarbonyl amino acid D/L isomers—including Boc-glutamine—by reversed-phase HPLC using cyclodextrins (β-CD and hydroxypropyl-β-CD) as chiral mobile-phase selectors, achieving baseline enantioseparation at low pH (pH < 4) [1]. Stalcup and Gahm (1992) further reported the facile resolution of 25 pairs of N-t-Boc-protected racemic amino acids using a hydroxypropyl-derivatized β-cyclodextrin bonded phase column, with optimal resolution achieved using 5–10% acetonitrile (or ~20% methanol) in 1% triethylammonium acetate buffer [2]. These established methods provide a direct pathway for verifying the enantiomeric purity of resolved Boc-glutamine enantiomers derived from the DL-racemate. Single-enantiomer Boc-amino acids cannot serve as racemic resolution substrates, giving the DL-racemate a unique utility in chiral analytical method development and validation.

Chiral resolution HPLC method Cyclodextrin Enantiomeric purity Analytical method development

Procurement Cost Structure: DL-Racemate Pricing at a Premium Relative to Single-Enantiomer Counterparts

The DL-racemate (CAS 85535-45-1) commands a significant price premium over its single-enantiomer counterparts. CymitQuimica lists the DL-racemate at €64.00/g, €181.00/5 g, and €226.00/10 g . Bidepharm offers it at ¥1,295.00/g (approximately USD $180/g) at 95%+ purity [1]. In contrast, Boc-L-glutamine (CAS 13726-85-7) is available at substantially lower per-gram pricing: $49.00/25 g (GLPBio, ~$1.96/g) [2], $115.90/25 g (Aladdin, ~$4.64/g) , and ¥660/25 g (TCI Shanghai, ~$3.67/g) . Boc-D-glutamine (CAS 61348-28-5) follows a similar trend at $10.90/1 g (Aladdin) . The approximately 10–40× price premium for the DL-racemate reflects lower production volume, specialized application in impurity profiling, and limited manufacturer competition. This cost differential must be weighed against the specific application requirements: the racemate's premium is justified only when racemic identity or impurity reference status is functionally required.

Procurement cost Price comparison Supply chain Bulk pricing Research chemical economics

Recommended Application Scenarios for 2-{[(Tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid (CAS 85535-45-1) Based on Quantitative Evidence


Pharmaceutical Impurity Reference Standard for Pomalidomide Drug Substance Quality Control

CAS 85535-45-1 is the formally certified Pomalidomide Impurity 8, supplied with comprehensive characterization data (HPLC, ¹H-NMR, MS, IR, UV, TGA) at >99% purity by Shenzhen Huaxin Pharmaceutical Technology . Pharmaceutical quality control laboratories performing impurity profiling of Pomalidomide active pharmaceutical ingredient (API) or finished drug product should procure this specific CAS number rather than Boc-L-glutamine (13726-85-7) or Boc-D-glutamine (61348-28-5), as only the DL-racemate carries the impurity designation and associated regulatory documentation. The ¥100/mg pricing reflects the certified reference standard grade, which is cost-appropriate for analytical method validation and batch release testing where regulatory auditability is paramount.

Chiral HPLC Method Development and System Suitability Testing for Boc-Glutamine Enantiomeric Purity

The DL-racemic nature of CAS 85535-45-1 enables its direct use as a system suitability test mixture for chiral chromatographic method development. Established protocols using cyclodextrin-based chiral selectors (β-cyclodextrin or hydroxypropyl-β-cyclodextrin as mobile-phase additives, or bonded cyclodextrin stationary phases) with low-pH mobile phases (pH < 4) and 5–10% acetonitrile provide baseline separation of Boc-D- and Boc-L-glutamine enantiomers [1][2]. Analytical development laboratories should procure the DL-racemate to generate both enantiomeric peaks in a single injection, enabling calculation of resolution (Rs), selectivity (α), and peak symmetry parameters. Single-enantiomer Boc-amino acids cannot fulfill this function, as they produce only one chromatographic peak.

Non-Stereoselective Boc-Strategy Peptide Synthesis for Racemic Peptide Libraries or Achiral Conjugates

For research applications where stereochemical fidelity at the glutamine α-carbon is not required—such as the synthesis of racemic peptide libraries for initial biological screening, or the preparation of achiral peptide conjugates—the DL-racemate (CAS 85535-45-1) can serve as a Boc-protected glutamine building block in standard Boc-SPPS protocols . However, users should note the limited aqueous solubility (~12 g/L at 25 °C, calculated) compared to the L-enantiomer's documented solubility in DMF (~123 g/L) . The approximately 10–40× price premium of the DL-racemate over Boc-L-glutamine means this application scenario is only economically viable when racemic identity is specifically required; for standard stereospecific peptide synthesis, Boc-L-glutamine (CAS 13726-85-7) remains the cost-effective choice at ~$2–5/g at the 25 g scale [3].

Enzymatic Substrate Specificity Studies Requiring Both D- and L-Glutamine Epimers

The DL-racemate provides a convenient single-source material for enzymatic studies comparing D- and L-glutamine recognition. Boc-D-Glutamine has documented applications as a research tool for studying D-amino acid-specific enzymes and their interactions with biomolecules [4]. By procuring CAS 85535-45-1, researchers can prepare both Boc-D-glutamine and Boc-L-glutamine through the established cyclodextrin-based chiral resolution methods [1][2], enabling comparative biochemical assays from a single procurement lot. This approach ensures consistent impurity profiles between the two enantiomers, reducing inter-lot variability compared to sourcing the enantiomers from separate suppliers.

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